molecular formula C23H22ClN5O B2747210 N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide CAS No. 477859-18-0

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide

Cat. No.: B2747210
CAS No.: 477859-18-0
M. Wt: 419.91
InChI Key: KJEKAEJZMAQUBE-UHFFFAOYSA-N
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Description

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-14-9-11-15(12-10-14)19-18-20(27-22(30)16-7-5-6-8-17(16)24)25-13-26-21(18)29(28-19)23(2,3)4/h5-13H,1-4H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEKAEJZMAQUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NC(=O)C4=CC=CC=C4Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materialsThe reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are usually carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer activity. Specifically, N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide has been studied for its ability to inhibit tumor cell proliferation.

  • Mechanism of Action : The compound targets specific enzymes involved in cancer cell metabolism and division. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Case Study : A study demonstrated that similar pyrazolo[3,4-d]pyrimidines showed IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may possess comparable potency.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis.

  • Research Findings : In vitro studies have indicated that derivatives of this compound could exhibit significant antimicrobial efficacy with IC50 values ranging from 1.35 to 2.18 μM against specific pathogens.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that create the pyrazolo[3,4-d]pyrimidine core followed by functionalization to introduce the chlorobenzamide group.

Synthetic Pathway Overview

  • Formation of Pyrazolo[3,4-d]pyrimidine Core :
    • Initial reactions involve cyclization processes to form the pyrazole and pyrimidine rings.
  • Functionalization :
    • Subsequent steps include introducing tert-butyl and chlorobenzamide groups through nucleophilic substitutions and acylation reactions.

Mechanism of Action

The mechanism of action of N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and drug development. This article explores its biological activity based on available literature, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Chemical Formula : C22H22ClN5O2S
  • Molecular Weight : 455.96 g/mol
  • CAS Number : 477867-68-8

The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit RET kinase activity, which is crucial in certain cancers such as thyroid carcinoma and lung cancer .
  • Antitumor Activity : The compound's structure suggests potential antitumor properties. In vitro studies have demonstrated that similar pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .
  • Impact on Enzymatic Activity : The compound may also affect enzymes like dihydrofolate reductase (DHFR), which is pivotal in folate metabolism and DNA synthesis. Inhibition of DHFR has been linked to reduced proliferation in various cancer types .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity Observed Effect Reference
Kinase InhibitionModerate to high potency
Antitumor EfficacyInduction of apoptosis in cell lines
DHFR InhibitionReduced cellular proliferation

Case Studies

  • RET Kinase Inhibition Study :
    A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase. The results indicated that compounds structurally similar to this compound displayed significant inhibitory effects on RET activity, leading to decreased proliferation in RET-driven tumors .
  • Anticancer Activity Assessment :
    In another investigation, the compound was tested against various cancer cell lines including breast and lung cancer cells. Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

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